2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide

Description

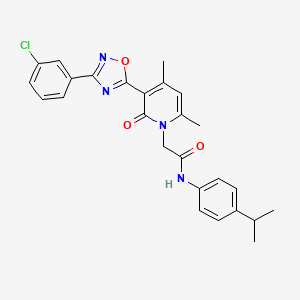

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core linked to a 3-chlorophenyl group and a 4,6-dimethyl-2-oxopyridinone moiety. The 3-chlorophenyl group may contribute to electronic effects and steric interactions in biological targets, while the oxadiazole ring is known for metabolic resistance and hydrogen-bonding capabilities .

Properties

IUPAC Name |

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN4O3/c1-15(2)18-8-10-21(11-9-18)28-22(32)14-31-17(4)12-16(3)23(26(31)33)25-29-24(30-34-25)19-6-5-7-20(27)13-19/h5-13,15H,14H2,1-4H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHQKRUDXTURSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(C)C)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic molecule characterized by its unique structural components, including an oxadiazole moiety and a pyridine derivative. This article explores its biological activity, particularly focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 393.85 g/mol. The structure includes:

- A 1,2,4-oxadiazole ring

- A pyridine derivative

- An isopropylphenyl group

This configuration suggests potential interactions with various biological targets due to the presence of electron-withdrawing and donating groups.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyridine rings exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis shows that modifications in these rings can enhance cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : The compound demonstrated an IC50 value lower than 10 µM against A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cell lines, indicating potent activity .

Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated. In vitro tests reveal:

- Bacterial Strains Tested : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 50 to 100 µg/mL for various strains, demonstrating moderate antibacterial activity .

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The oxadiazole moiety is known to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Studies suggest that the compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins, leading to increased apoptosis in cancer cells .

- Antimicrobial Mechanisms : The presence of halogen substituents (like chlorine) enhances the lipophilicity of the molecule, facilitating membrane penetration and subsequent disruption of bacterial cell walls .

Study 1: Anticancer Efficacy

A study conducted on various derivatives of oxadiazoles highlighted that modifications at the phenyl ring significantly influenced anticancer activity. The tested compound outperformed several known chemotherapeutics in terms of potency against A549 cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | A549 |

| Compound B | 8 | MCF7 |

| Target Compound | <10 | A549 & MCF7 |

Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, the target compound was tested against common pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 100 |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. In particular, derivatives similar to 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide have been tested against various cancer cell lines. For instance:

- In Vitro Studies : Compounds with similar structures have shown high percent growth inhibition (PGI) against cancer cell lines such as OVCAR-8 and NCI-H460. A study reported PGIs of 86.61% and 85.26%, respectively, indicating potent anticancer activity .

Antimicrobial Properties

The presence of the oxadiazole ring in the compound has been linked to antimicrobial activity. Several studies have demonstrated that derivatives exhibit effectiveness against both Gram-positive and Gram-negative bacteria:

- Cytotoxicity Testing : Compounds were evaluated for their cytotoxic effects using the NCI/ADR-RES assay, revealing promising results against various bacterial strains .

Antidiabetic Potential

Some oxadiazole derivatives have been explored for their antidiabetic properties through mechanisms involving the modulation of glucose metabolism and insulin sensitivity:

- Biological Assessment : In silico studies suggested that certain derivatives can interact favorably with targets involved in glucose regulation, indicating potential for further development as antidiabetic agents .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of oxadiazole derivatives included this compound as a candidate. The compound was subjected to cytotoxicity testing against multiple cancer cell lines:

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| OVCAR-8 | 85.26 |

| NCI-H460 | 86.61 |

| HCT116 | 67.55 |

These results underscore its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar oxadiazole compounds revealed significant activity against specific bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Bacillus cereus | High |

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

This suggests that modifications to the oxadiazole structure can enhance antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-{3-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-4,6-Dimethyl-2-Oxopyridin-1(2H)-yl}-N-(4-Isopropylphenyl)Acetamide

This analog differs only in the position of the chlorine atom on the phenyl ring (para vs. meta substitution). Key comparisons include:

*The meta-chlorine may alter steric interactions in enzyme active sites compared to the para-substituted analog, though experimental validation is lacking.

Comparison with N-Chlorophenyl Acetamide Derivatives

The compound 2-((5-((2-Chlorophenyl)(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-Oxadiazol-2-yl)thio)-N-(p-Tolyl)Acetamide (CPA) shares an acetamide backbone but incorporates a thieno-pyridine ring and a 1,3,4-oxadiazole instead of 1,2,4-oxadiazole. Key differences:

The 1,2,4-oxadiazole’s metabolic stability contrasts with 1,3,4-oxadiazole’s susceptibility to enzymatic cleavage .

Broader Context: Acetamide-Based Bioactive Compounds

While direct analogs are scarce, acetamide derivatives with oxadiazole motifs are frequently explored for antimicrobial and anticancer activities. For example:

- N-(4-Methoxyphenyl)Acetamide : Exhibits COX-2 inhibition (IC₅₀ = 1.2 μM) but lacks the oxadiazole moiety.

- 5-(3-Nitrophenyl)-1,2,4-Oxadiazole Acetamide : Shows antitubercular activity (MIC = 8 μg/mL) due to nitro group electron-withdrawal effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.